

# An In-Depth Toxicological Profile of **cis-4-Heptenal**

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## Compound of Interest

Compound Name: *cis-4-Heptenal*

Cat. No.: B146815

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## Introduction

**cis-4-Heptenal** is an unsaturated aldehyde with the chemical formula  $C_7H_{12}O$ . It is recognized by its characteristic fatty, green, and slightly fishy odor and is found naturally in various foods and beverages.[1] Industrially, it is utilized as a flavoring agent in a variety of products.[2][3] Given its presence in consumer goods, a thorough understanding of its toxicological profile is essential for ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for **cis-4-Heptenal**, with a focus on quantitative data, experimental methodologies, and potential signaling pathway interactions.

## Summary of Toxicological Data

The toxicological data for **cis-4-Heptenal** indicates potential for acute toxicity upon oral and dermal exposure, and it is classified as a skin sensitizer.[2] However, specific quantitative data from standardized tests are limited in publicly available literature.

## Acute Toxicity

**cis-4-Heptenal** is classified as harmful if swallowed and in contact with skin.[2] Specific lethal dose (LD50) values from definitive studies on the pure substance are not readily available in the reviewed literature. One study on a 10% solution of **cis-4-Heptenal** in ethyl acetate

reported an oral LD50 of >20000 mg/kg, suggesting low acute oral toxicity for the diluted substance. However, this does not reflect the toxicity of the pure compound.

## Skin Sensitization

**cis-4-Heptenal** is identified as a skin sensitizer, meaning it can elicit an allergic response upon repeated contact with the skin.<sup>[2]</sup> This classification is a critical aspect of its safety assessment. The primary mechanism for skin sensitization by many chemicals involves the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant and detoxification responses.

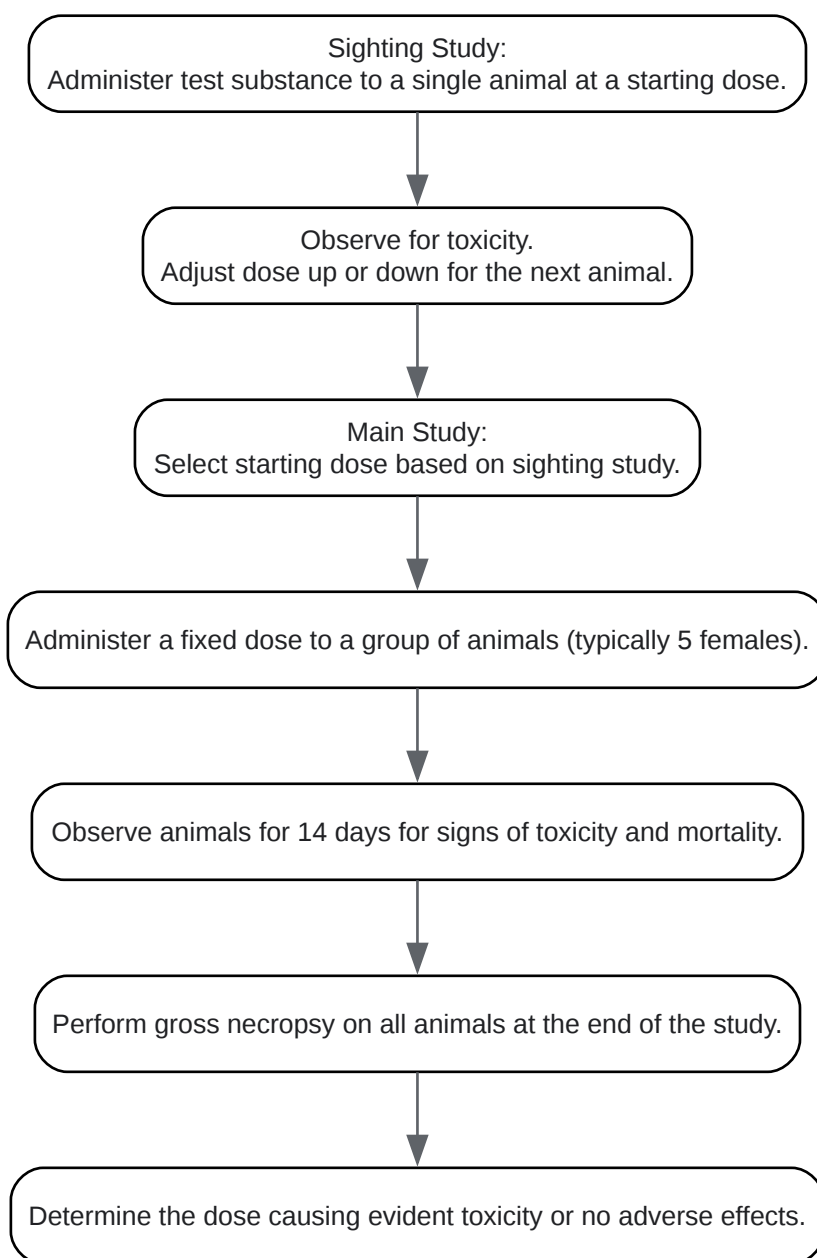
## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **cis-4-Heptenal** are not extensively published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the assessment of chemical safety. The following sections describe the general methodologies relevant to the toxicological endpoints of concern for **cis-4-Heptenal**.

### Acute Oral Toxicity - OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

Experimental Workflow:



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Caption: OECD 420 Experimental Workflow.

Methodology:

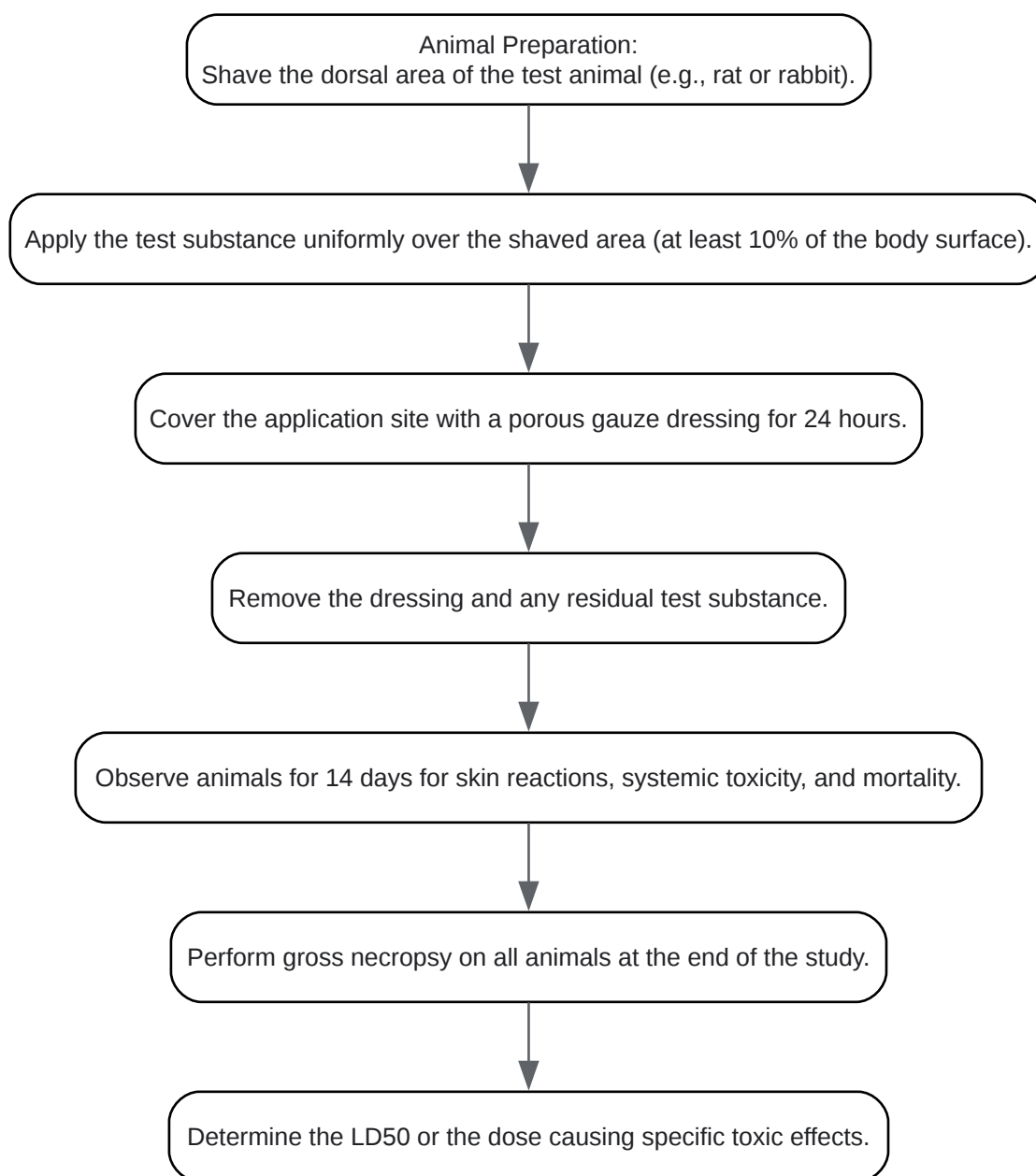
- **Sighting Study:** A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.

- **Main Study:** Groups of animals, typically female rats, are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
- **Necropsy:** At the end of the observation period, all animals are subjected to a gross necropsy.
- **Endpoint:** The study aims to identify the dose that causes evident toxicity or the highest dose that produces no adverse effects.

## Acute Dermal Toxicity - OECD Guideline 402 (Acute Dermal Toxicity)

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

Experimental Workflow:



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Caption: OECD 402 Experimental Workflow.

Methodology:

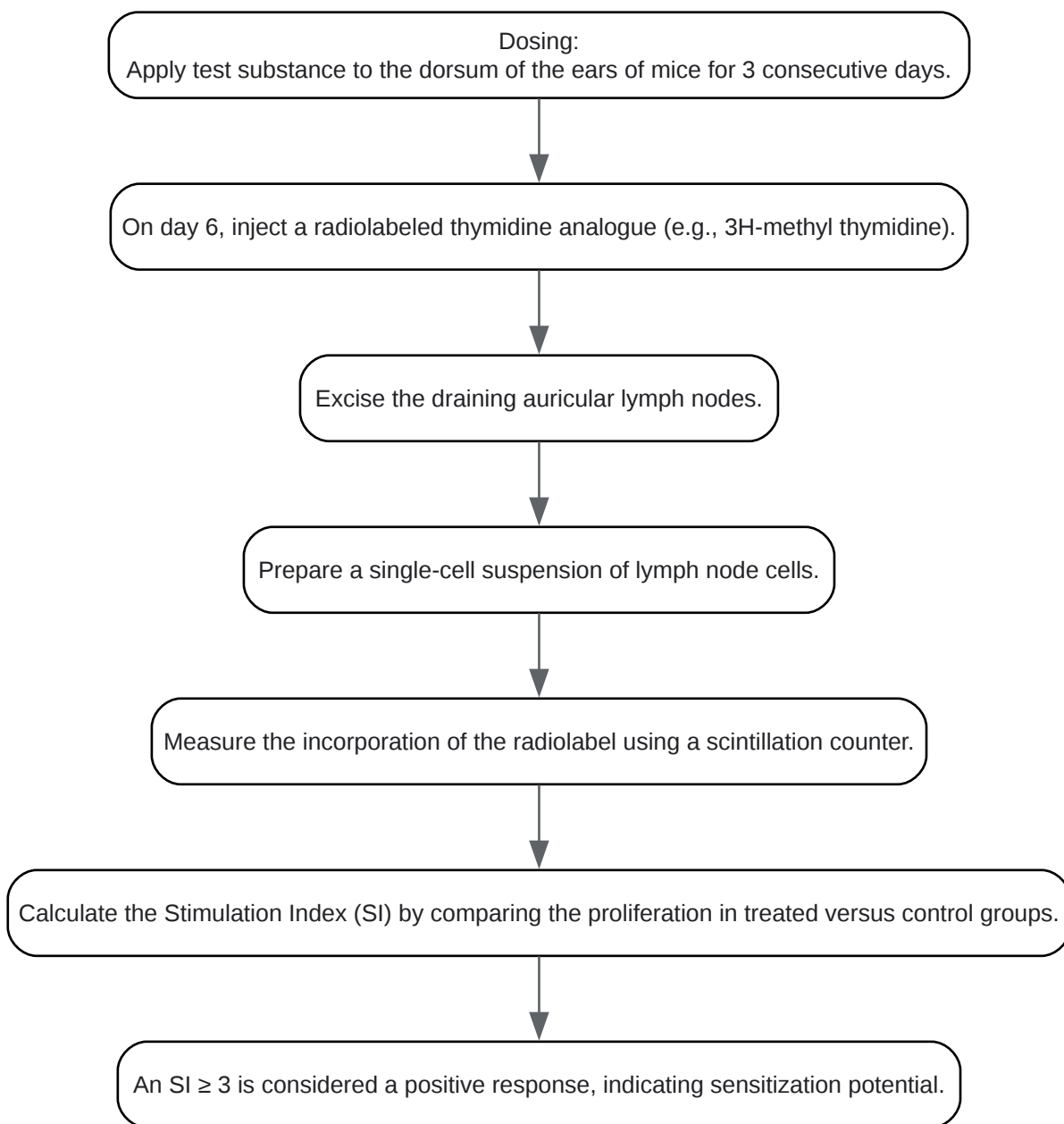
- Animal Preparation: A section of the dorsal skin of the test animal (e.g., rat or rabbit) is shaved.
- Application: The test substance is applied uniformly to the prepared skin area.

- Exposure: The application site is covered with a porous gauze dressing for a 24-hour exposure period.
- Observation: Animals are observed for signs of skin irritation, systemic toxicity, and mortality for up to 14 days.
- Endpoint: The study is used to determine the acute dermal LD50 value.

## **Skin Sensitization - OECD Guideline 429 (Local Lymph Node Assay - LLNA)**

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

Experimental Workflow:



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Caption: OECD 429 LLNA Experimental Workflow.

Methodology:

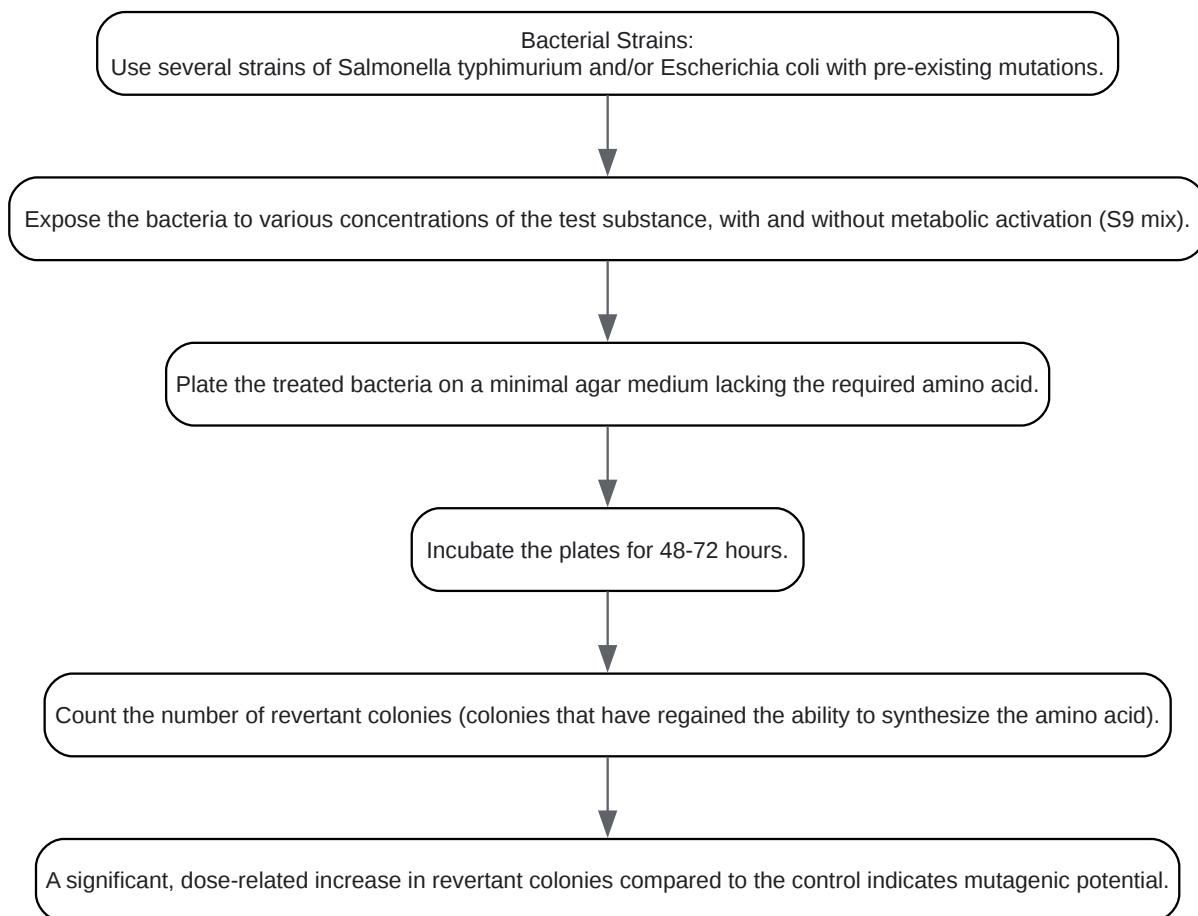
- Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

- **Proliferation Measurement:** On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured by the incorporation of a radiolabeled DNA precursor.
- **Endpoint:** The ratio of proliferation in the test group to the control group is calculated as the Stimulation Index (SI). An SI of 3 or greater is indicative of a sensitizing substance. The data can be used to calculate the EC3 value, which is the concentration of the chemical required to produce an SI of 3.

## Genotoxicity - OECD Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Experimental Workflow:





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Caption: OECD 471 Ames Test Experimental Workflow.

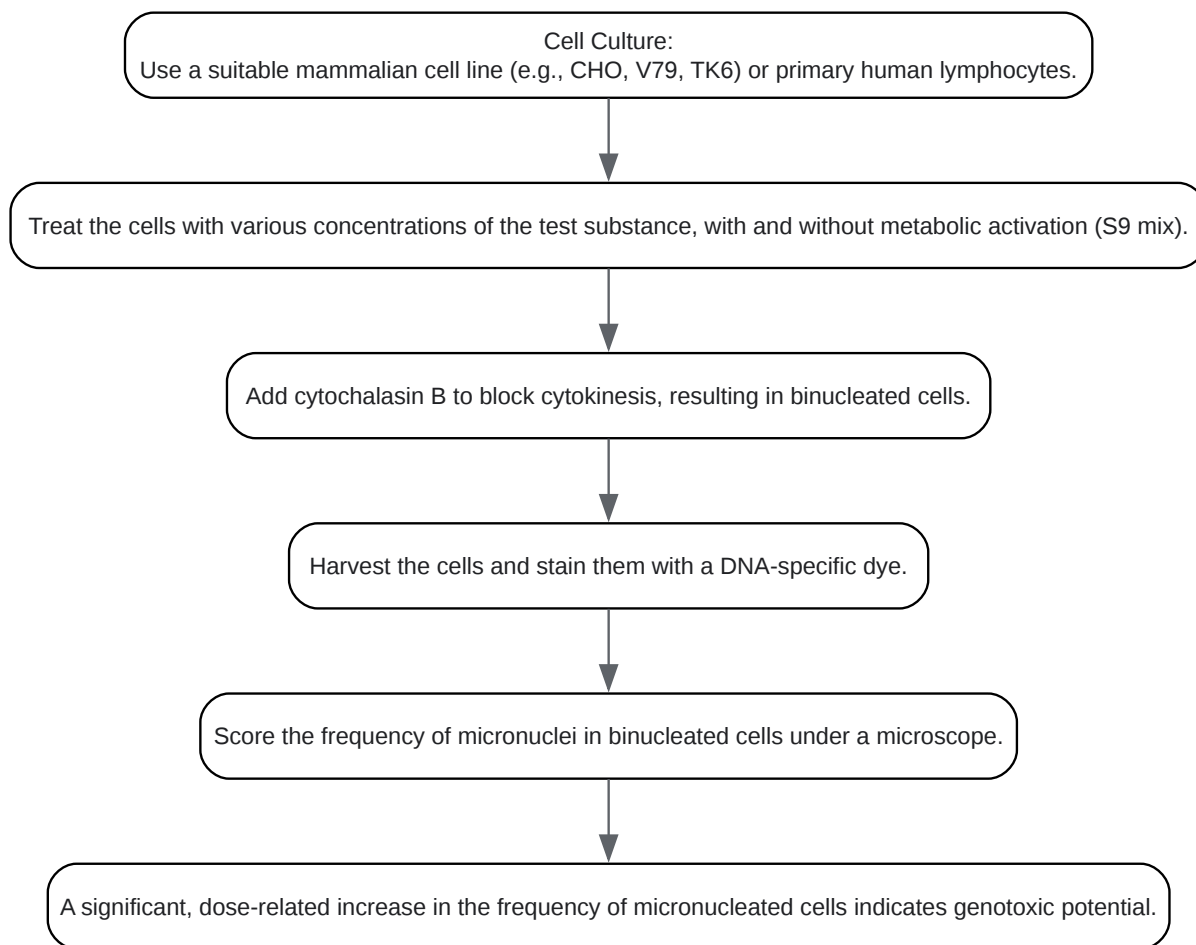
Methodology:

- **Bacterial Strains:** Specific strains of *Salmonella typhimurium* and/or *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used.
- **Exposure:** The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
- **Plating and Incubation:** The treated bacteria are plated on a minimal medium that does not support the growth of the original mutant strains.
- **Endpoint:** The number of revertant colonies (those that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

## Genotoxicity - OECD Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.

Experimental Workflow:



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Caption: OECD 487 Micronucleus Test Workflow.

#### Methodology:

- **Cell Culture:** A suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary lymphocytes are cultured.
- **Exposure:** The cells are treated with the test substance at various concentrations, with and without metabolic activation.
- **Cytokinesis Block:** Cytochalasin B is often added to block cell division at the binucleate stage, which allows for the identification of cells that have undergone one round of mitosis.

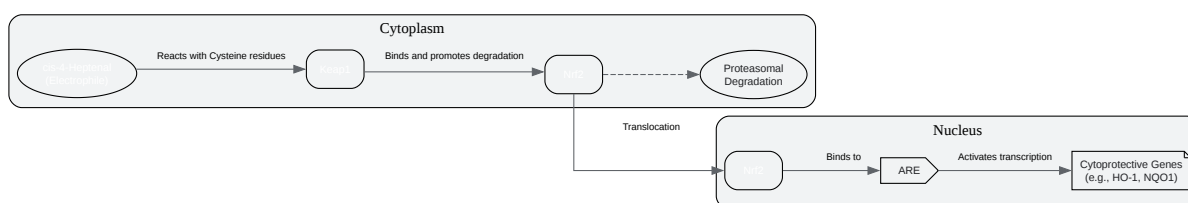
- Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.
- Endpoint: A significant increase in the frequency of micronucleated cells indicates that the substance may be a clastogen or an aneugen.

## Signaling Pathway Interactions

The classification of **cis-4-Heptenal** as a skin sensitizer suggests a likely interaction with the Keap1-Nrf2 signaling pathway, a central mechanism in the cellular response to electrophilic and oxidative stress.

### Keap1-Nrf2 Signaling Pathway

Description: Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for degradation. Electrophilic compounds, such as many skin sensitizers, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.



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Caption: Keap1-Nrf2 Signaling Pathway Activation.

## Conclusion

The available toxicological data for **cis-4-Heptenal** indicate that it is harmful upon acute oral and dermal exposure and is a skin sensitizer. While specific quantitative data from standardized studies on the pure substance are not widely available, the established classification necessitates careful handling and risk assessment. The skin sensitization potential suggests an interaction with the Keap1-Nrf2 signaling pathway, a common mechanism for electrophilic sensitizers. Further research providing specific LD50 and EC3 values, as well as results from genotoxicity assays conducted according to standardized protocols, would be invaluable for a more complete and quantitative risk assessment of **cis-4-Heptenal**. Professionals in research and drug development should consider these data gaps and the potential for skin sensitization when working with this compound.

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